Thiabendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons

In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C

Slightly soluble in ethanol

In water, 50 mg/L at 25 °C

1.38e-01 g/L

Synonyms

Canonical SMILES

Detection of Thiabendazole in Water

Specific Scientific Field: Analytical and Bioanalytical Chemistry

Methods of Application or Experimental Procedures: The aptasensor uses fluorescence spectroscopy for detection. The findings demonstrate a linear correlation between thiabendazole concentrations and digestion percentage, with a detection limit (LOD) exceeding 1 µM and a determination coefficient ( R2) of 0.959 .

Results or Outcomes: This aptamer-based fluorescence spectroscopy detection system holds promise for a rapid, specific, and sensitive analysis of thiabendazole in environmental waters and food matrices .

Surface-Enhanced Raman Scattering Detection of Thiabendazole

Specific Scientific Field: Biosensors and Bioengineering

Summary of the Application: Thiabendazole (TBZ) is extensively employed in agriculture as a fungicide and pesticide. Tbz poses environmental risks, and excessive exposure to tbz through various leakage pathways can cause adverse effects in humans .

Methods of Application or Experimental Procedures: In this study, silver nanopillar structures (SNPis) and Au@Ag bimetallic nanoparticles (BNPs) were used to fabricate a BNP@SNPi substrate. This substrate exhibited a broad reaction surface with significantly enhanced surface-enhanced Raman scattering hotspots .

Results or Outcomes: The BNP@SNPi substrate successfully detected TBZ across a wide concentration range in samples of tap water, drinking water, juice, and human serum, with respective limits of detection of 146.5, 245.5, 195.6, and 219.4 pM . This study highlights BNP@SNPi as a promising sensor platform for TBZ detection in diverse environments and contributes to environmental monitoring and bioanalytical studies .

Synthesis of Bioactive Thiabendazole Derivatives

Specific Scientific Field: Medicinal and Pharmaceutical Chemistry

Summary of the Application: Thiabendazoles and their derivatives have a unique place in the field of medicinal and pharmaceutical chemistry. These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of derivative being synthesized. These compounds generally involve complex chemical reactions and precise control of conditions to ensure the desired product is obtained .

Results or Outcomes: These derivatives have diverse biological activities and play vital roles in other industrial fields . They are used in the synthesis of several new active heterocyclic molecules that have diverse biological activities .

Use of Thiabendazole in Agriculture

Specific Scientific Field: Agriculture

Summary of the Application: Thiabendazole is a widely used fungicide to prevent fruits, such as citrus, apples, and pears, from being affected by mold, rot, and blight, thus keeping them fresh before the waxing stage for storage .

Methods of Application or Experimental Procedures: Thiabendazole is applied directly to the crops or fruits during the growth or storage stages to prevent the growth of fungi and molds .

Results or Outcomes: The use of thiabendazole has resulted in significant economic advantages by enhancing crop yields and ensuring adequate food production levels . It has been associated with a range of harmful effects, including nephrotoxicity, hepatotoxicity, carcinogenicity, and teratogenicity .

Thiabendazole in Coordination Chemistry

Specific Scientific Field: Coordination Chemistry

Summary of the Application: Thiabendazole and its derivatives are used in coordination chemistry. They can act as ligands to form coordination compounds with various metals .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of coordination compound being synthesized. These compounds generally involve complex chemical reactions and precise control of conditions to ensure the desired product is obtained .

Results or Outcomes: These coordination compounds have diverse applications in various fields including biology, chemistry, materials, and agriculture .

Thiabendazole in Materials Science

Specific Scientific Field: Materials Science

Summary of the Application: Thiabendazole and its derivatives are used in materials science. They can be used to synthesize new materials with unique properties .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of material being synthesized. These compounds generally involve complex chemical reactions and precise control of conditions to ensure the desired product is obtained .

Results or Outcomes: These new materials have diverse applications in various fields including biology, chemistry, materials, and agriculture .

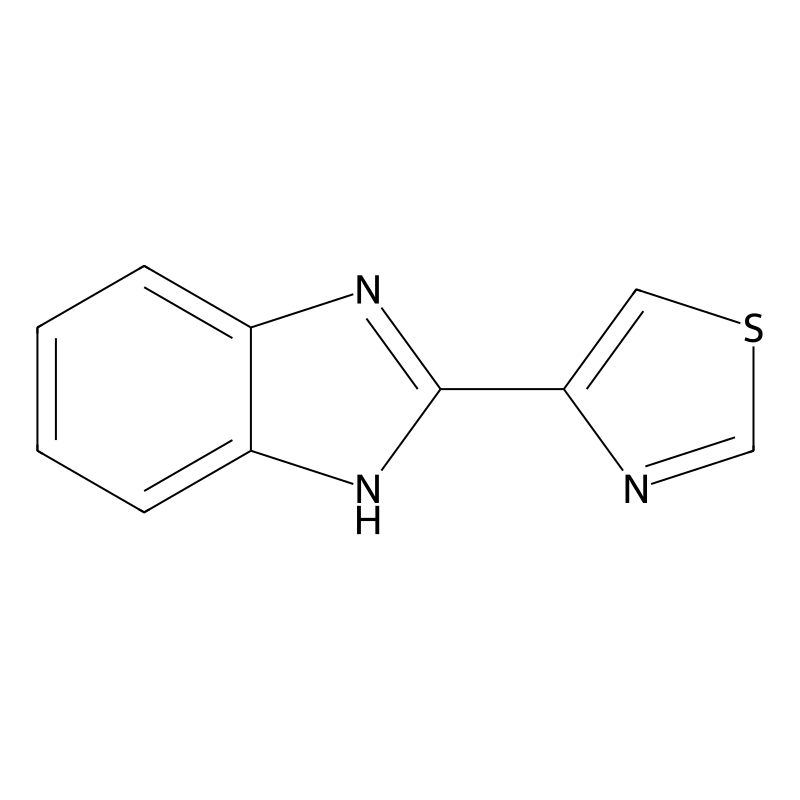

Thiabendazole is a chemical compound classified as an anthelmintic and antifungal agent, primarily used in agriculture and medicine. Its chemical formula is , and it is known for its white or cream-colored powder form that is odorless and tasteless. Thiabendazole acts by binding to fungal tubulin, inhibiting cell division, and has shown effectiveness against various parasitic infections in both humans and animals. It is commonly marketed under trade names such as Mintezol and Tresaderm .

Thiabendazole exhibits moderate toxicity in humans and animals. Common side effects include dizziness, nausea, and vomiting []. It can also cause allergic reactions. Due to its potential for causing birth defects, it is not recommended for pregnant women [].

Safety Precautions:

- Wear personal protective equipment (PPE) like gloves, goggles, and respirator when handling thiabendazole.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from direct sunlight.

Thiabendazole exhibits significant biological activity as an anthelmintic and antifungal agent. Its mechanism of action primarily involves the inhibition of fumarate reductase, a helminth-specific enzyme crucial for energy metabolism in parasites. This inhibition disrupts the energy production necessary for the survival of helminths. In addition to its antiparasitic properties, thiabendazole has been shown to block angiogenesis in certain cancer cells, suggesting potential applications in cancer therapy .

Adverse effects associated with thiabendazole include hepatotoxicity, which can lead to severe liver injury characterized by cholestasis and prolonged jaundice. Other side effects may include skin rashes and hypersensitivity reactions .

Thiabendazole can be synthesized through various methods. One common approach involves the reaction of 4-cyanothiazole with aniline in the presence of aluminum trichloride to form an intermediate aryl amidine. This intermediate is then converted into thiabendazole through a series of reactions involving sodium hypochlorite and base treatment .

An alternative synthesis method includes reacting 4-thiazolecarboxamide with o-phenylenediamine using polyphosphoric acid as a catalyst. Both methods yield high purity levels of thiabendazole suitable for pharmaceutical applications .

Thiabendazole has a wide range of applications across different fields:

- Agriculture: Used as a fungicide to control mold and blight in crops.

- Food Preservation: Acts as a food additive (E233) to prevent spoilage in fruits like bananas and citrus .

- Veterinary Medicine: Employed in treating parasitic infections in animals.

- Human Medicine: Utilized for treating conditions such as strongyloidiasis and other helminth infections .

- Research: Investigated for its potential anti-cancer properties due to its ability to inhibit angiogenesis .

Thiabendazole interacts with various biological systems, primarily through its binding affinity for tubulin. This interaction has been studied extensively in fungal species such as Aspergillus nidulans, where mutations affecting tubulin genes have demonstrated resistance to thiabendazole . Furthermore, studies indicate that thiabendazole may influence other metabolic pathways by interacting with enzymes involved in energy production.

In terms of drug interactions, thiabendazole may exhibit cross-reactivity with other benzimidazoles, necessitating caution when used alongside similar compounds due to potential hepatotoxic effects .

Similar Compounds: Comparison

Thiabendazole shares structural similarities with several other compounds that also exhibit antifungal or antiparasitic properties. Here are some notable examples:

The unique aspect of thiabendazole lies in its dual role as both an antifungal and an anthelmintic agent, along with its specific mechanism targeting fungal tubulin.

Condensation of o-Phenylenediamine and 4-Cyanothiazole

The most widely employed laboratory synthesis method for thiabendazole involves the acid-catalyzed condensation of o-phenylenediamine with 4-cyanothiazole [1]. This reaction represents a significant advancement over earlier synthetic approaches, offering superior yields and simplified purification procedures.

The reaction proceeds through nucleophilic attack of the primary amine group of o-phenylenediamine on the nitrile carbon of 4-cyanothiazole, followed by cyclization to form the benzimidazole ring system . The mechanism involves initial formation of an amidine intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final thiabendazole product.

Optimal reaction conditions for this synthesis include maintaining the reaction mixture at a pH range of 3.5 to 4.5, which maximizes product precipitation and minimizes side reactions [1]. The reaction temperature is typically maintained at 103-104°C under reflux conditions, with reaction times ranging from 2 to 6 hours depending on the specific conditions employed [1]. Hydrochloric acid serves as the preferred acid catalyst due to its non-coordinating anion properties, which facilitate clean product formation .

The molar ratio of reactants is critically important, with optimal results achieved using a 1:0.95 to 1:1.05 ratio of o-phenylenediamine to 4-cyanothiazole [1] [3]. This stoichiometric control prevents dimerization reactions and ensures efficient utilization of starting materials.

Reaction of 4-Thiazolecarboxamide with o-Phenylenediamine

The original thiabendazole synthesis method, developed by Brown and colleagues in 1961, involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine using polyphosphoric acid as both solvent and catalyst [4] [5]. This historical method was conducted at 250°C for three hours, yielding thiabendazole with 64% efficiency [4].

The reaction mechanism proceeds through the formation of an amidine intermediate via nucleophilic attack of o-phenylenediamine on the carbonyl carbon of the carboxamide group [4]. Subsequent cyclization occurs through intramolecular condensation, facilitated by the dehydrating properties of polyphosphoric acid at elevated temperatures.

Despite its historical significance, this method has been largely superseded by more efficient synthetic approaches due to several limitations including harsh reaction conditions, moderate yields, and the requirement for specialized high-temperature equipment [4] [5].

Industrial Production Processes

Raw Materials and Starting Compounds

Industrial thiabendazole production relies on two primary starting materials: o-phenylenediamine and 4-cyanothiazole [1] [3]. O-phenylenediamine is typically prepared through the reduction of 2-nitrochlorobenzene followed by amination and subsequent nitro group reduction [6]. The compound is highly susceptible to oxidation by dissolved oxygen, necessitating careful handling procedures including the use of antioxidants and inert atmospheres during storage and processing [1].

Additional raw materials include hydrochloric acid as the primary catalyst, ascorbic acid as an antioxidant, and ethylenediaminetetraacetic acid (EDTA) as a metal deactivator [1]. The ascorbic acid concentration is typically maintained at 3.4×10⁻⁴ mole per reaction volume, while EDTA is used at equivalent concentrations to prevent metal-catalyzed oxidation of the sensitive o-phenylenediamine [1].

Reaction Conditions Optimization

Industrial optimization of thiabendazole synthesis focuses on several critical parameters that significantly impact yield, purity, and production efficiency [1] [3]. Temperature control represents a primary consideration, with optimal reaction temperatures maintained between 103-104°C under reflux conditions [1]. This temperature range ensures complete conversion of starting materials while minimizing thermal degradation of the product.

pH optimization is equally critical, with the optimal range established at 3.5 to 4.5 [1]. Lower pH values result in decreased yields due to protonation of the amine nucleophile, while higher pH values lead to reduced product precipitation and increased side reactions [1]. Continuous pH monitoring and adjustment using controlled hydrochloric acid addition maintains optimal conditions throughout the reaction period.

The concentration of starting materials in the reaction mixture significantly affects both reaction rate and product quality. Optimal concentrations range from 1.25 to 2.5 moles per liter, balancing reaction efficiency with practical considerations such as heat transfer and mixing requirements [3]. Concentrations below 1.25 moles per liter result in impractically slow reaction rates, while concentrations exceeding 2.5 moles per liter create mixing difficulties due to product precipitation [3].

Catalysis Systems

The catalytic system for industrial thiabendazole production centers on hydrochloric acid as the primary catalyst [1] [3]. The acid serves multiple functions including activation of the nitrile group for nucleophilic attack, protonation of intermediate species to facilitate cyclization, and maintenance of optimal pH conditions for product precipitation.

Catalyst loading typically ranges from 23% to 97% of the theoretical amount required to neutralize the ammonia generated during the reaction [3]. The specific amount depends on the reaction conditions and desired reaction rate, with higher catalyst loadings generally resulting in faster reaction rates but potentially increased impurity formation.

Alternative acid catalysts have been investigated, including nitric acid, acetic acid, oxalic acid, and methanesulfonic acid [1]. However, hydrochloric acid remains the preferred choice due to its effectiveness, low cost, and the solubility of its salts in the reaction medium [1].

The catalytic system is enhanced by the inclusion of metal deactivators, particularly EDTA, which prevents metal-catalyzed oxidation of the sensitive o-phenylenediamine starting material [1]. This addition is especially important in industrial settings where trace metal contamination from equipment surfaces can significantly impact product quality.

Scale-up Considerations

Scale-up of thiabendazole production from laboratory to industrial scale requires careful consideration of heat transfer, mixing efficiency, and safety parameters [7]. The reaction is moderately exothermic, necessitating adequate cooling capacity to maintain optimal reaction temperatures [1].

Mixing considerations become critical at large scales due to the heterogeneous nature of the reaction mixture, particularly as thiabendazole product precipitates during synthesis [1] [3]. Adequate agitation prevents local concentration gradients that could lead to hot spots or incomplete conversion of starting materials.

Safety considerations include the handling of large quantities of hydrochloric acid and the management of hydrogen chloride vapors generated during the reaction [1]. Proper ventilation systems and scrubbing equipment are essential for safe operation at industrial scales.

Equipment materials of construction must be compatible with the acidic reaction conditions and elevated temperatures. Stainless steel construction with appropriate corrosion resistance is typically employed for reaction vessels and associated equipment [1].

Purification Techniques

Crystallization Methods

Crystallization represents the primary purification method for thiabendazole, taking advantage of the compound's limited solubility in water and most organic solvents [1] [3]. The preferred crystallization method involves cooling the reaction mixture to 50°C following completion of the condensation reaction [1].

The crystallization process is facilitated by the reaction medium composition, where all components except thiabendazole remain highly soluble [1]. This selective solubility differential enables efficient product isolation through simple cooling and filtration procedures.

Seeding techniques can be employed to control crystal size and morphology, particularly important for consistent product quality and downstream processing efficiency [1]. The crystallization rate is controlled through temperature programming, with slower cooling rates generally producing larger, more uniform crystals.

Recrystallization from organic solvents provides an additional purification step when higher purity specifications are required [3]. Common recrystallization solvents include methanol-water mixtures, acetone-water mixtures, and ethanol-based systems [8] [9]. The choice of solvent system depends on the specific impurities present and the desired final purity level.

Organic Solvent Extraction

Organic solvent extraction techniques are employed both for product isolation and for removing specific impurities from thiabendazole preparations [10] [11]. Ethyl acetate represents the most commonly used extraction solvent due to its selective solubility properties and ease of removal [10] [12].

The extraction process typically involves partitioning the aqueous reaction mixture against ethyl acetate at controlled pH levels [10]. The pH is adjusted to optimize the distribution coefficient of thiabendazole between the aqueous and organic phases, maximizing extraction efficiency while minimizing co-extraction of impurities.

Acetonitrile extraction has also been successfully employed, particularly for samples containing interfering substances [12]. The choice between ethyl acetate and acetonitrile depends on the specific impurity profile and the required selectivity for the extraction process.

Multi-stage extraction procedures can be implemented to achieve higher purification factors, with each stage optimized for specific impurity removal [10]. Counter-current extraction techniques may be employed at larger scales to improve efficiency and reduce solvent consumption.

Filtration and Washing Protocols

Filtration procedures are critical for achieving high product purity and consistent quality [1] [3]. Vacuum filtration using medium-porosity fritted glass filters provides optimal separation efficiency while minimizing product losses [1].

The washing protocol involves multiple rinses with deionized water to remove the ammonium chloride co-product and residual starting materials [1]. The washing procedure continues until the filtrate tests negative for chloride ions using silver nitrate solution, indicating complete removal of the co-product [1].

Washing solvent selection depends on the specific impurities present and the solubility characteristics of the thiabendazole product [1] [3]. Cold deionized water is preferred for removing ionic impurities, while organic solvents may be used for removing organic impurities that are not removed by aqueous washing.

The washing protocol must balance thorough impurity removal with minimal product losses [13]. Excessive washing with organic solvents can lead to significant product dissolution and reduced yields, while insufficient washing compromises product purity [13].

Quality Control Parameters

Quality control parameters for thiabendazole production encompass chemical purity, physical properties, and analytical specifications [14] [15]. High-performance liquid chromatography (HPLC) analysis serves as the primary method for determining chemical purity, with specifications typically requiring greater than 99.0% purity for commercial grades and greater than 99.9% for high-purity applications [3].

Gas chromatography provides complementary purity analysis, particularly effective for detecting volatile impurities that may not be readily detected by HPLC methods [3]. GC purity specifications typically require greater than 99.2% for commercial grades and greater than 99.8% for high-purity materials [3].

Melting point determination provides a rapid quality assessment, with pure thiabendazole exhibiting a melting range of 296-305°C [16]. Significant deviations from this range indicate the presence of impurities or degradation products.

Moisture content analysis using Karl Fischer titration ensures that residual water content meets specifications, typically requiring less than 0.5% water content for most applications [17]. Excessive moisture can lead to product degradation during storage and may affect performance in end-use applications.

Spectroscopic methods including UV-Vis spectroscopy and fluorescence spectroscopy provide additional quality control parameters [14] [15]. UV detection at 300-305 nm and optimized fluorescence conditions enable sensitive detection of thiabendazole and related impurities [14] [18].

Purity

Physical Description

Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ]

Solid

Color/Form

White crystals

Off-white powder

White to practically white powder

White to tan crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

LogP

2.47 (LogP)

log Kow = 2.47

2.2

Odor

Decomposition

Appearance

Melting Point

304-305 °C

300 °C

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): Thiabendazole is included in some otic preparations for treatment of yeast infections.

MEDICATION (VET): The antifungal imidazoles also have some antibacterial action but are rarely used for this purpose. ... Thiabendazole is effective against Aspergillus and Penicillium spp , but its use has largely been replaced by the more effective imidazoles.

MEDICATION (VET): Imidazoles may have antibacterial, antifungal, antiprotozoal, and anthelmintic activity. ... The anthelmintic thiabendazole is also an imidazole with antifungal properties.

For more Therapeutic Uses (Complete) data for THIABENDAZOLE (10 total), please visit the HSDB record page.

Pharmacology

Thiabendazole is a benzimidazole derivative with anthelminthic property. Although the mechanism of action has not been fully elucidated, thiabendazole inhibits the helminth-specific mitochondrial enzyme fumarate reductase, thereby inhibiting the citric acid cycle, mitochondrial respiration and subsequent production of ATP, ultimately leading to helminth's death. In addition, it has been suggested that thiabendazole may lead to inhibition of microtubule polymerization by binding to beta-tubulin and has an overt ovicidal effect with regard to some trichostrongylids.

MeSH Pharmacological Classification

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AC - Imidazole and triazole derivatives

D01AC06 - Tiabendazole

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02C - Antinematodal agents

P02CA - Benzimidazole derivatives

P02CA02 - Tiabendazole

Mechanism of Action

Thiabendazole and other benzimidazole anthelmintics act by binding strongly to tubulin in the absorptive cells in the gut of parasitic worms. This interferes with the uptake of nutrients and the worms effectively starve to death. The host is less affected as the binding to mammalian tubulin is less strong and is reversible.

Although the exact mechanism of anthelmintic activity of thiabendazole has not been fully elucidated, the drug has been shown to inhibit the helminth-specific enzyme, fumarate reductase. In animals, thiabendazole has anti-inflammatory, antipyretic, and analgesic effects.

Vapor Pressure

4X10-9 mm Hg at 25 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

It is metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates.

Investigations in mice, rats and dogs using (14)C-labelled thiabendazole indicated that oral doses were rapidly absorbed from the gut and were distributed throughout the body (including the brain). Only 0.01% of the (14)C-thiabendazole given to rats was recovered as (14)C-carbon dioxide. Thiabendazole readily crossed the placental barrier to expose the fetuses.

It becomes distributed throughout most of the body tissues, its highest concn in blood occurring at 4-7 hr after admin /in animals/.

Absorption of thiabendazole by parasites is probably through the cuticle. Evidence from in vitro studies ... suggests that absorption ... is by means of passive diffusion of molecule through lipid barrier of nematode cuticle. This ... is not necessarily the case in vivo.

Thiabendazole is rapidly absorbed and peak plasma concentrations occur within 1 to 2 hours. It is metabolized almost completely and appears in the urine as conjugates. In 48 hours, approximately 5% of the administered dose is recovered from feces and approximately 90% from urine. Most is excreted within the first 24 hours.

For more Absorption, Distribution and Excretion (Complete) data for THIABENDAZOLE (10 total), please visit the HSDB record page.

Metabolism Metabolites

In mice, rats and humans, the main pathway of metabolism of thiabendazole is an initial hydroxylation to form 5-hydroxythiabendazole, followed by conjugation to 5-hydroxythiabendazole glucuronide and 5-hydroxythiabendazole sulfate. In rats, 4-hydroxythiabendazole and 2-acetylbenzimidazole have been identified as minor metabolites or degradation products in urine.

... Treated beet leaves were exposed to sunlight for equiv of 14 8-hr days ... in addn to benzimidazole-2-carboxamide, benzimidazole and polar and polymer products were formed ... Thiabendazole was not metabolized by potatoes or cotton ...

A single oral dose of thiabendazole was administered to four male human subjects. Feces and urine were collected. After an oral dose of 1.0 g of (14)C thiabendazole, plasma levels peaked at 1 to 2 hr and large amounts of radioactivity appeared rapidly in the urine. More than 40% of the label was excreted within 4 hr and 80% in 24 hr. Most of the dose appeared in urine as the glucuronide (35%) and sulfate (13%) of 5-hydroxy-TBZ. A small amount of unchanged TBZ and unconjugated 5-HO-TBZ were also present. The same compounds were observed with rats and dogs. It has also been reported that (14)C-labeling of the benzene ring in thiabendazole gave rise to some (14)CO2 by rats, indicating ring cleavage.

Rat hepatic mixed function oxidase /activities in microsomal/ preparations hydroxylated thiabendazole. This activity seemed to be greatest in microsomal preparations > hepatocytes > slices.

For more Metabolism/Metabolites (Complete) data for THIABENDAZOLE (9 total), please visit the HSDB record page.

Thiabendazole has known human metabolites that include 5-hydroxythiabendazole.

Hepatic. Metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates. Route of Elimination: It is metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates. Half Life: The half-life for thiabendazole in both normal and anephric patients is 1.2 hours (range 0.9 to 2 hours). The half-life for the 5-hydroxythiabendazole metabolite in both normal and anephric patients is 1.7 hours (range 1.4 to 2 hours).

Associated Chemicals

Wikipedia

Silicotungstic_acid

Drug Warnings

Hypersensitivity reactions consisting of pruritus, fever, facial flush, chills, conjunctival injection, rash (including perianal), angioedema, anaphylaxis, erythema multiforme (including Stevens-Johnson syndrome with some fatalities), and lymphadenopathy have occurred.

Because adverse CNS effects of thiabendazole may occur quite frequently, patients should be warned that the drug may impair their ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle) and that such activities should be avoided.

Thiabendazole should be used with caution in patients in whom vomiting might be dangerous and in patients with severe malnutrition or anemia. Ideally, supportive therapy is indicated for anemic, dehydrated, or malnourished patients prior to administration of the drug.

For more Drug Warnings (Complete) data for THIABENDAZOLE (19 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Cosmetics -> Antimicrobial

Methods of Manufacturing

Prepared by reaction of 4-thiazolecarboxamide with o-phenylenediamine in polyphosphoric acid.

L. H. Sarett, H. D. Brown, US 3017415 (1962 to Merck & Company)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Thiabendazole as unlikely to present an acute hazard in normal use; Main Use: Fungicide.

It is also effective for the post-harvest treatment of fruit and vegetables for the control of storage diseases (bananas, citrus, apples, and pears, etc).

Analytic Laboratory Methods

Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: thiabendazole; Matrix: water, soil, sediment, and biosolids; Detection Limit: 0.7 ng/L.

Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: thiabendazole; Matrix: broad range of filtered water types; Detection Limit: 0.0125 ug/L.

Thiabendazole determination in feed supplements and premixes containing greater than 1% thiabendazole (not applicable to feed premixes or cattle supplements containing high level of proteins.

For more Analytic Laboratory Methods (Complete) data for THIABENDAZOLE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Strongyloidiasis in immunosuppressed pt often requires prolonged admin of the anthelmintic, thiabendazole. The case described herein represents the first report of theophylline toxicity induced by concurrent admin of thiabendazole. Preliminary studies suggest that interference with theophylline clearance by thiabendazole may be the mechanism in this drug interaction.

Thiabendazole may compete with other drugs (eg, theophylline) for sites of metabolism in the liver and thereby increase serum concentrations of such drugs to potentially toxic levels. When thiabendazole and a xanthine derivative are used concomitantly, it may be necessary to monitor serum concentrations of the xanthine derivative and/or reduce its dosage. Patients receiving the drugs concomitantly should be carefully monitored.

A probable drug interaction between theophylline and thiabendazole is reported in a 49-yr-old asthmatic male patient initially receiving 300 mg of oral sustained-action theophylline anhydrous 2 times/day, who was given oral thiabendazole suspension at a dose of 1.8 g 2 times/day (total of 6 doses) for the treatment of strongyloidiasis. The patient's serum theophylline concentration was 14 ug/mL before thiabendazole therapy. The dosage of Theo-Dur was decreased to 200 mg twice daily; however, serum theophylline concentrations increased to 22 ug/mL. The dose was then decreased to 150 mg 2 times/day, resulting in serum theophylline levels of 12 ug/mL. Before initiation of thiabendazole therapy, the patient's estimated baseline theophylline clearance was about 1.7 L/hr; after thiabendazole therapy was begun, this clearance fell to about 0.8 L/hr. Nine days after cessation of thiabendazole therapy, theophylline clearance was close to the baseline value. It was concluded that in patients on theophylline therapy, a 50% reduction in theophylline dosage should be considered when thiabendazole therapy is initiated.

Stability Shelf Life

Dates

Clinical interventions for tungiasis (sand flea disease): a systematic review

Solomon Abrha, Jorg Heukelbach, Gregory M Peterson, Julia K Christenson, Simon Carroll, Sam Kosari, Andrew Bartholomeus, Hermann Feldmeier, Jackson ThomasPMID: 34237261 DOI: 10.1016/S1473-3099(20)30853-7

Abstract

Tungiasis (sand flea disease) is an epidermal parasitic skin disease occurring in resource-limited communities. There is no standard treatment for tungiasis, and available treatment options are scarce. To our knowledge, this is the first systematic review aimed to assess randomised controlled trials (RCTs) investigating interventions for tungiasis. We systematically searched databases including MEDLINE (EBSCOhost), CENTRAL, CINAHL, PubMed, Web of Science, SciELO, LILACS and Embase (Scopus) for RCTs in any language, from inception of the databases until June 12, 2021. RCTs exploring preventive and therapeutic interventions for tungiasis were eligible. We used the revised Cochrane Collaboration's risk of bias tool to assess the risk of bias and Jadad scale to quantify the methodological quality of the RCTs. Of the 1839 identified records, only eight RCTs involving 808 participants were included, and several methodological deficiencies were identified in most of the trials. Trial interventions included: oral drugs niridazole and ivermectin and topical interventions of ivermectin lotion, metrifonate lotion, thiabendazole lotion, thiabendazole ointment, dimeticones (NYDA), and a neem seed and coconut oils-based mixture for treatment and coconut oil-based lotion (Zanzarin) for prevention. The coconut oil-based lotion for prevention and dimeticones for treatment of tungiasis have displayed the most promise. Most of the RCTs included in this study had low methodological quality. There is a clear unmet need for high-quality RCTs examining safe and effective prevention and treatment alternatives of tungiasis in endemic settings.[Determination of thiabendazole in the conditions of chemical and toxicological analysis of biomaterial]

V K Shormanov, D P ShcherbakovPMID: 34013693 DOI: 10.17116/sudmed20216403134

Abstract

Is to study the features and to develop the methods for the determination of thiabendazole in the tissues of cadaveric organs and blood. When performing the experiments the methods of TLC, GC-MS and spectrophotometry were used. The advantages were substantiated and the optimal conditions for the release of thiabendazole from the tissues of organs and blood with acetone were determined. A variant of purification of the substance extracted from biomatrixes by the method of column chromatography of normal pressure (sorbent L 40/100 μm, mobile phase acetone-dichloromethane (9.5: 0.5)) is proposed. To identify the analyte by TLC the Sorbfil plates were used and a toluene-acetonitrile mobile phase (2:8). When identifying thiabendazole by a combination of gas-liquid chromatography and mass spectrometry (fragmentation of molecules by electron impact 70 eV) an HP-5MS column 30 m × 0.25 mm with a non-polar stationary phase (5% -phenyl) -methylpolysiloxane was proposed. The expediency of the spectrophotometric determination of thiabendazole on the basis of absorption in an acetonitrile medium has been shown. Methods for the determination of thiabendazole in tissues of organs and blood have been developed and validated. It is shown that the techniques meet the requirements of linearity, selectivity, correctness, precision and stability. The limits of detection of thiabendazole in the liver and blood are 0.14 and 0.10 mg, respectively; the limits of quantitative determination are 0.26 and 0.18 mg per 100 g of biomatrix.Electrochemical determination of thiabendazole pesticide extracted and preconcentrated from tomato samples by cloud point extraction

Antonia Caixeta-Neta, Gabriela C Ribeiro, Kamila P De Amorim, Leonardo S AndradePMID: 33241801 DOI: 10.1039/d0ay01918f

Abstract

A procedure for electroanalytical determination of the fungicide TBZ extracted and preconcentrated from tomatoes by the cloud-point extraction (CPE) technique was developed and validated in this work. The analytical technique used for this determination was HPLC coupled to an electrochemical detector (HPLC/EC), with a BDD electrode. The main variables of the CPE process were evaluated using a 24 full factorial design. The optimal condition of CPE was achieved by using Tergitol (19% v/v), NaCl (0.83 g), ultrasonic stirring time of 15 min and a temperature of 36 °C. Under these conditions, the preconcentration factor obtained was 5.7. The limits of detection (LOD) and quantification (LOQ) were 2.7 × 10-8 mol L-1 (or 5.4 μg L-1) and 5.5 × 10-8 mol L-1 (or 11 μg L-1), respectively. The average recovery values varied from 80.7% to 115.1% and the precision (average of 3 days) was less than 15%, indicating the good accuracy and precision of the method developed here. Upon applying the method to examine commercial tomatoes, TBZ was detected in one of the three analyzed samples.Human infection with an unknown species of Dracunculus in Vietnam

Pham Ngoc Thach, H Rogier van Doorn, Henry S Bishop, Mark S Fox, Sarah G H Sapp, Vitaliano A Cama, Le Van DuyetPMID: 33737138 DOI: 10.1016/j.ijid.2021.02.018

Abstract

Guinea worm (GW) disease, caused by Dracunculus medinensis, is an almost eradicated waterborne zoonotic disease. The World Health Organization (WHO) currently lists GW as endemic in only five African countries. In July 2020, the Vietnamese public health surveillance system detected a hanging worm in a 23-year-old male patient, who did not report any travel to Africa or any country previously endemic for GW. The patient was hospitalized with symptoms of fatigue, anorexia, muscle aches, and abscesses, with worms hanging out of the skin in the lower limbs. The worms were retrieved from the lesions and microscopically examined in Vietnam, identifying structures compatible with Dracunculus spp. and L1-type larvae. A section of this parasite was sent to the Centers for Disease Control and Prevention (CDC) in Atlanta, United States, for confirmatory diagnosis of GW. The adult worm had cuticle structures compatible with Dracunculus parasites, although the length of L1 larvae was about 339 μm, substantially shorter than D. medinensis. DNA sequence analysis of the 18S small subunit rRNA gene confirmed that this parasite was not GW, and determined that the sample belonged to a Dracunculus sp. not previously reported in GenBank that clustered with the animal-infective Dracunculus insignis and Dracunculus lutrae, located in a different clade than D. medinensis. This study highlights the importance of effective public health surveillance systems and the collaborative work of local public health authorities from Vietnam with the WHO and CDC in efforts to achieve the eradication of GW.Highly sensitive and rapid detection of thiabendazole residues in oranges based on a luminescent Tb

Xiong-Xin Peng, Guang-Ming Bao, Yu-Fei Zhong, Li Zhang, Kang-Bo Zeng, Jia-Xin He, Wei Xiao, Yi-Fan Xia, Qing Fan, Hou-Qun YuanPMID: 33158677 DOI: 10.1016/j.foodchem.2020.128504

Abstract

Thiabendazole (TBZ), has been extensively employed as a pesticide and/or a fungicide in agriculture, while its residues would threaten to public health and safety. Simple, rapid and sensitive probes for detection of TBZ in real food samples is significantly desirable. In present work, a highly selective and sensitive luminescent sensor for monitoring TBZ in oranges has been constructed based on a Tb-functionalized Zr-MOF (Tb

@1). Tb

@1 exhibited many attractive sensing properties toward TBZ, including broad linear range (0-80 μM), high selectivity, low LOD (0.271 μM) and rapid response time (less than1 min). Moreover, the probe was employed to determine TBZ in real orange samples, in which good recoveries from 98.41 to 104.48% were obtained. It only takes 35 min for the whole process of detection TBZ in real orange samples combined with QuEChERS method. Therefore, this work provided a reliable and rapid method for monitoring the TBZ in real orange samples.

Trace Identification and Visualization of Multiple Benzimidazole Pesticide Residues on

Pengcheng Nie, Fangfang Qu, Lei Lin, Yong He, Xuping Feng, Liang Yang, Huaqi Gao, Lihua Zhao, Lingxia HuangPMID: 33810447 DOI: 10.3390/ijms22073425

Abstract

Molecular spectroscopy has been widely used to identify pesticides. The main limitation of this approach is the difficulty of identifying pesticides with similar molecular structures. When these pesticide residues are in trace and mixed states in plants, it poses great challenges for practical identification. This study proposed a state-of-the-art method for the rapid identification of trace (10 mg·L) and multiple similar benzimidazole pesticide residues on the surface of

leaves, mainly including benzoyl (BNL), carbendazim (BCM), thiabendazole (TBZ), and their mixtures. The new method combines high-throughput terahertz (THz) imaging technology with a deep learning framework. To further improve the model reliability beyond the THz fingerprint peaks (BNL: 0.70, 1.07, 2.20 THz; BCM: 1.16, 1.35, 2.32 THz; TBZ: 0.92, 1.24, 1.66, 1.95, 2.58 THz), we extracted the absorption spectra in frequencies of 0.2-2.2 THz from images as the input to the deep convolution neural network (DCNN). Compared with fuzzy Sammon clustering and four back-propagation neural network (BPNN) models (TrainCGB, TrainCGF, TrainCGP, and TrainRP), DCNN achieved the highest prediction accuracies of 100%, 94.51%, 96.26%, 94.64%, 98.81%, 94.90%, 96.17%, and 96.99% for the control check group, BNL, BCM, TBZ, BNL + BCM, BNL + TBZ, BCM + TBZ, and BNL + BCM + TBZ, respectively. Taking advantage of THz imaging and DCNN, the image visualization of pesticide distribution and residue types on leaves was realized simultaneously. The results demonstrated that THz imaging and deep learning can be potentially adopted for rapid-sensing detection of trace multi-residues on leaf surfaces, which is of great significance for agriculture and food safety.

Quantitative SERS sensor based on self-assembled Au@Ag heterogeneous nanocuboids monolayer with high enhancement factor for practical quantitative detection

Jingya Li, Qianqian Wang, Juan Wang, Man Li, Xiang Zhang, Longlong Luan, Pan Li, Weiping XuPMID: 33987702 DOI: 10.1007/s00216-021-03366-9

Abstract

Accurate and rapid quantitative detection of pesticide and pollutant levels in the actual sample can aid in protecting food security, environmental security, and human health. A high Raman enhancement factor and good repeatability of the surface-enhanced Raman spectroscopy (SERS) substrates are favorable to quantitative analysis. Herein, a quantitative SERS sensor based on constructed self-assembled plasmonic Au@Ag heterogeneous nanocuboids (Au@Ag NCs) monolayer was developed. The sensor was used to quantitatively detect the trace pesticides extracted from pear surfaces and pollutants in fishpond water. Densely packed Au@Ag NCs fabricated into large-scale monolayer films were chemically functionalized using 4-methyl-thiobenzoic acid (4-MBA) at the organic/aqueous interface, in which plentiful nanogaps contribute to increase hotspots. Their sharp corners and edges make the sensor have high SERS performance through providing abundant "hot spots." The obtained optically SERS-based sensor with uniform liquid-state interfacial nanoparticle arrays appeared to have nice SERS performance and uniformity using crystal violet (CV) as a probe molecule. In particular, the proposed SERS sensor was applied for quantitative detection of thiabendazole (TBZ) extracted from pear surfaces and malachite green (MG) in fishpond water down to levels of 0.0105 nM and 0.87 nM for SERS assay respectively. As a result, our proposed SERS quantitative detection strategy is quite preferred to on-site analysis and supervision of contaminant in food samples.Au@Ag-TGANPs based SERS for facile screening of thiabendazole and ferbam in liquid milk

Abid Hussain, Hongbin Pu, Bingxue Hu, Da-Wen SunPMID: 32949944 DOI: 10.1016/j.saa.2020.118908

Abstract

Surface-enhanced Raman spectroscopy based on thioglycolic acid (TGA) functionalized silver-coated gold nanoparticles (Au@Ag-TGANPs) was developed for the facile screening of thiabendazole (TBZ) and ferbam (0.025-10 ppm) in liquid milk for the first time. Results showed that silver-coated gold nanoparticles (Au@AgNPs) with a core size of 32 nm and a shell thickness of 5 nm was successfully modified with 3 nm TGA. The sensitive Au@Ag-TGANPs could enhance TBZ and ferbam signals by factors of 6.4 × 10and 9.8 × 10

, respectively, and achieved the detection of TBZ and ferbam with limits of detection of 0.12 and 0.003 ppm, R

of 0.988 and 0.9821, percent recoveries of 88-103% and of 87.2-103.5%, and relative standard deviations of 4.1-9.2% and 3.5-8.3%, respectively. The current simple and green method could thus be used to detect other unsafe chemicals in future studies.

Investigation of nonlinear relationship of surface enhanced Raman scattering signal for robust prediction of thiabendazole in apple

Huanhuan Li, Md Mehedi Hassan, Jingjing Wang, Wenya Wei, Min Zou, Qin Ouyang, Quansheng ChenPMID: 32889134 DOI: 10.1016/j.foodchem.2020.127843

Abstract

Thiabendazole (TBZ) is extensively used in agriculture to control molds; residue of TBZ may pose a threat to humans. Herein, surface-enhanced Raman spectroscopy (SERS) coupled variable selected regression methods have been proposed as simple and rapid TBZ quantification technique. The nonlinear correlation between the TBZ and SERS data was first diagnosed by augmented partial residual plots method and calculated by runs test. Au@Ag NPs with strong enhancement factor (EF = 4.07 × 10) of Raman signal was used as SERS active material to collect spectra from TBZ. Subsequently, three nonlinear regression models were comparatively investigated and the competitive adaptive reweighted sampling-extreme learning machine (CARS-ELM) achieved a higher correlation coefficient (Rp

= 0.9406) and the lower root-mean-square-error of prediction (RMSEP = 0.5233 mg/L). Finally, recoveries of TBZ in apple samples were 83.02-93.54% with relative standard deviation (RSD) value < 10%. Therefore, SERS coupled CARS-ELM could be employed as a rapid and sensitive approach for TBZ detection in Fuji apples.

Experimental and theoretical characterization of the strong effects on DNA stability caused by half-sandwich Ru(II) and Ir(III) bearing thiabendazole complexes

Javier Santolaya, Natalia Busto, Marta Martínez-Alonso, Gustavo Espino, Jörg Grunenberg, Giampaolo Barone, Begoña GarcíaPMID: 32951085 DOI: 10.1007/s00775-020-01823-x

Abstract

The synthesis and characterization of two half-sandwich complexes of Ru(II) and Ir(III) with thiabendazole as ancillary ligand and their DNA binding ability were investigated using experimental and computational methods.H NMR and acid-base studies have shown that aquo-complexes are the reactive species. Kinetic studies show that both complexes bind covalently to DNA through the metal site and non covalently through the ancillary ligand. Thermal stability studies, viscosity, circular dichroism measurements and quantum chemical calculations have shown that the covalent binding causes breaking of the H-bonding between base pairs, bringing about DNA denaturation and compaction. Additionally, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations shed light into the binding features of the Ru(II) and Ir(III) complexes and their respective enantiomers toward double-helical DNA, highlighting the important role played by the NˆN ancillary ligand once the complexes are covalently linked to DNA. Moreover, metal quantification in the nucleus of SW480 colon adenocarcinoma cells were carried out by inductively coupled plasma-mass spectrometry (ICP-MS), both complexes are more internalized than cisplatin after 4 h of exposition. However, in spite of the dramatic changes in the helicity of the DNA secondary structure induced by these complexes and their nuclear localization, antiproliferative studies have revealed that both, Ru(II) and Ir(III) complexes, cannot be considered cytotoxic. This unexpected behavior can be justified by the fast formation of aquo-complexes, which may react with components of the cell culture medium or the cytoplasm compartment in such a way that they may become deactivated before reaching DNA.